3-(Piperidin-3-yl)pyridine hydrochloride
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Overview
Description
3-(Piperidin-3-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with the hydrochloride salt form enhancing its solubility in water. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with piperidine under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. These methods utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-(Piperidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)pyridine hydrochloride
- 2-(Piperidin-3-yl)pyridine hydrochloride
- 4-(Piperidin-3-yl)pyridine hydrochloride
Uniqueness
3-(Piperidin-3-yl)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. The position of the piperidine ring relative to the pyridine ring can significantly influence the compound’s biological activity and its interaction with molecular targets .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H |
InChI Key |
XXDTZOYEPACWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
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